cholic acid sodium salt
Description
Role as a Biosurfactant and Bile Acid Salt
Sodium cholate (B1235396) hydrate (B1144303) is the sodium salt of cholic acid, a primary bile acid synthesized from cholesterol in the liver. scientificlabs.co.uk As a bile salt, it is a naturally occurring anionic detergent in the human body, playing a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. patsnap.comontosight.ai Its amphipathic nature, possessing both a hydrophobic (water-repelling) steroid nucleus and a hydrophilic (water-attracting) side chain and hydroxyl groups, allows it to act as a biosurfactant. patsnap.commdpi.com This dual characteristic enables it to reduce the surface tension of fat globules in the small intestine, a process known as emulsification, which breaks them down into smaller droplets. patsnap.com This increases the surface area for digestive enzymes, like lipase, to act upon. ontosight.ai
Following emulsification, sodium cholate hydrate facilitates the formation of mixed micelles. patsnap.com These are aggregates composed of bile salts, fatty acids, monoglycerides, and other lipid-soluble substances. patsnap.com The hydrophobic regions of the sodium cholate molecules sequester the lipids, while the hydrophilic regions face the aqueous environment, allowing these otherwise insoluble fats to be transported to the intestinal lining for absorption. patsnap.com
In a laboratory setting, this same surfactant property is harnessed for various applications. It is widely used as a non-denaturing detergent for the extraction and purification of membrane proteins. sigmaaldrich.commoleculardepot.com These proteins are embedded within the cell's lipid bilayer, and sodium cholate hydrate can disrupt this membrane to release the proteins while often preserving their native structure and function. smolecule.com
Historical Context of Research on Bile Salt Aggregation Phenomena
The study of bile salt aggregation has a long history, with research intensifying in the latter half of the 20th century. researchgate.netnih.gov Early research focused on understanding the fundamental properties of bile acids and their role in digestion. nih.gov Scientists like Norman and Sjövall made significant contributions by distinguishing between primary bile acids, like cholic acid, which are synthesized in the liver, and secondary bile acids, which are formed by bacterial action in the intestine. nih.gov
The ability of bile salts to form micelles, or aggregates, in aqueous solutions has been a central theme of investigation. researchgate.net This process of micellization is not a simple one-step event. Research has revealed a stepwise aggregation model, where smaller "primary" micelles form at a specific concentration known as the critical micelle concentration (CMC). ias.ac.innih.govbucknell.edu As the concentration of the bile salt increases, these primary micelles can further assemble into larger "secondary" micelles. ias.ac.inbucknell.edu
Various techniques have been employed to study this complex aggregation behavior, including light scattering, small-angle neutron scattering (SANS), and nuclear magnetic resonance (NMR) spectroscopy. ias.ac.innih.govresearchgate.net These studies have provided detailed insights into the size, shape, and structure of sodium cholate micelles under different conditions. ias.ac.inresearchgate.net For instance, research has shown that the aggregation number (the number of individual molecules in a micelle) can vary with concentration. nih.gov
Table 1: Physicochemical Properties of Sodium Cholate Hydrate
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C24H39NaO5 · xH2O | sigmaaldrich.com |
| Molecular Weight (anhydrous) | 430.55 g/mol | sigmaaldrich.com |
| Appearance | White powder | moleculardepot.com |
| Critical Micelle Concentration (CMC) | 9-15 mM (at 20-25°C) | sigmaaldrich.comsigmaaldrich.com |
| Aggregation Number | 2-3 (primary) | sigmaaldrich.comsigmaaldrich.com |
| Micellar Average Molecular Weight | 900-1300 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in water | fishersci.pt |
General Academic Significance in Biophysical and Supramolecular Chemistry
The unique self-assembly properties of sodium cholate hydrate have made it a compound of significant interest in biophysical and supramolecular chemistry.
In biophysical chemistry , sodium cholate hydrate is extensively used to study membrane proteins and their interactions. sigmaaldrich.comsmolecule.com By solubilizing these proteins from their native membrane environment, researchers can investigate their structure, function, and dynamics in a controlled setting. smolecule.com It is also used to study the effects of bile salts on lipid membranes, influencing their fluidity and permeability. patsnap.com This has implications for understanding drug delivery across biological membranes. patsnap.com Furthermore, studies have shown that bile salts can cause protein unfolding and aggregation, providing insights into cellular stress responses. pnas.org
In supramolecular chemistry , which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, sodium cholate is a model system for understanding self-assembly. researchgate.netresearchgate.net The formation of micelles, and even more complex structures like hydrogels in the presence of metal ions, demonstrates the principles of molecular recognition and hierarchical assembly. rsc.org Researchers have explored how the structure of sodium cholate and its aggregates can influence the binding of guest molecules. acs.org This has applications in areas such as chiral separations, where bile salt micelles can be used to separate enantiomers (mirror-image isomers) of certain compounds. nih.gov The ability to form hydrogels also opens up possibilities for creating novel soft materials with potential applications in nanotechnology and drug delivery. rsc.org
Table 2: Key Research Findings on Sodium Cholate Micellization
| Research Finding | Methodology | Source(s) |
|---|---|---|
| Stepwise micellization with primary and secondary aggregation. | NMR Spectroscopy | nih.govbucknell.edu |
| Aggregation number of primary micelles is approximately 2-3. | Various | sigmaaldrich.comsigmaaldrich.com |
| Micelle formation is influenced by concentration, pH, and temperature. | Various | researchgate.netnih.gov |
| Solubilization of hydrophobic molecules increases with micelle formation. | Spectrophotometry | nih.gov |
| Forms helical nanofibres in hydrogels with certain metal ions. | Electron Microscopy | rsc.org |
Structure
2D Structure
Properties
CAS No. |
73163-53-8 |
|---|---|
Molecular Formula |
C24H41NaO6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |
InChI |
InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17?,18?,19-,20+,22?,23+,24-;;/m1../s1 |
InChI Key |
MUVVIYFKOVLQHL-IGYKRIKKSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Synonyms |
Cholic acid sodium salt |
Origin of Product |
United States |
Self Assembly, Micellization, and Solubilization Mechanisms of Sodium Cholate Hydrate
Critical Micelle Concentration (CMC) and Aggregation Behavior
The aggregation of sodium cholate (B1235396) hydrate (B1144303) in solution is not a simple monomer-to-micelle transition but rather a progressive self-association. This process is characterized by the critical micelle concentration (CMC), which is the concentration at which micelles begin to form.
The critical micelle concentration (CMC) of sodium cholate hydrate has been determined using various experimental techniques, including surface tensiometry, conductivity, spectrofluorimetry, and NMR spectroscopy. mdpi.comnih.gov These studies have revealed that the CMC is not a single, sharply defined value but can present as a range or even multiple values, suggesting a stepwise aggregation process. researchgate.net For instance, in basic solutions (pH 12), a primitive aggregate has been observed to form at approximately 7 ± 1 mM, with the primary CMC for the formation of more defined micelles occurring at 14 ± 1 mM. nih.gov Further aggregation, often referred to as secondary aggregation, can occur at higher concentrations, in the range of 50-60 mM. nih.gov
The aggregation number, which represents the average number of monomers in a micelle, is also a key parameter. For sodium cholate, aggregation numbers tend to be relatively small compared to conventional surfactants. researchgate.net Experimental data indicates that the aggregation number is influenced by factors such as temperature and concentration. For example, at a concentration of 60 mM, the aggregation number was found to be 17 at 298.2 K and decreased to 12 at 313.2 K. nih.gov
| Experimental Condition | CMC Value (mM) | Reference |
|---|---|---|
| Basic solution (pH = 12) | 14 ± 1 (primary CMC) | nih.gov |
| Basic solution (pH = 12) | 7 ± 1 (primitive aggregate) | nih.gov |
| Pure water (298.15 K) | 13 | mdpi.com |
| Temperature (K) | Concentration (mM) | Aggregation Number | Reference |
|---|---|---|---|
| 298.2 | 60 | 17 | nih.gov |
| 313.2 | 60 | 12 | nih.gov |
The self-assembly of sodium cholate hydrate is sensitive to the surrounding environmental conditions, including ionic strength, pH, and temperature. nih.govresearchgate.net
Ionic Strength: Increasing the ionic strength of the solution, for instance by adding NaCl, generally leads to a decrease in the CMC. researchgate.net This is attributed to the screening of the electrostatic repulsions between the negatively charged cholate head groups, which facilitates their aggregation at lower concentrations. researchgate.net The size of the micelles has also been observed to increase with an increase in ionic strength. researchgate.net
pH: The pH of the solution plays a crucial role, particularly in relation to the pKa of the carboxylic acid group of cholic acid. Changes in pH can alter the degree of ionization of the cholate molecules, thereby influencing the electrostatic interactions that govern micelle formation. nih.gov Studies have been conducted at specific pH values, such as pH 12, to ensure the full ionization of the cholate molecules. nih.gov
Temperature: The effect of temperature on the micellization of sodium cholate is complex. The CMC has been observed to have a weak temperature dependence, with a minimum value around room temperature. researchgate.net The aggregation number of sodium cholate micelles has been shown to decrease with an increase in temperature. researchgate.net For instance, at a concentration of 60 mM, the aggregation number decreased from 17 at 298.2 K to 12 at 313.2 K. nih.gov This suggests that higher temperatures can lead to the formation of smaller aggregates.
| Factor | Effect on CMC | Effect on Aggregation Number | Reference |
|---|---|---|---|
| Increasing Ionic Strength | Decreases | Increases | researchgate.net |
| Increasing Temperature | Weak dependence, with a minimum around room temperature | Decreases | nih.govresearchgate.net |
Micellar Structure and Morphology
The unique molecular structure of sodium cholate, characterized by a rigid steroid nucleus, gives rise to micelles with distinct structures and morphologies compared to those formed by flexible-chain surfactants.
The self-assembly of sodium cholate is often described by a two-step or stepwise aggregation model. researchgate.net Initially, at lower concentrations, small aggregates, often referred to as "primary micelles," are formed. nih.govresearchgate.net These primary micelles are thought to be small, possibly dimers, and their formation is driven by the hydrophobic interactions between the nonpolar faces of the steroid rings. researchgate.net
As the concentration of sodium cholate increases, these primary micelles can further associate to form larger aggregates known as "secondary micelles." researchgate.netresearchgate.net This secondary aggregation is a key feature of bile salt micellization and is driven by intermolecular hydrogen bonding between the hydroxyl groups on the hydrophilic face of the cholate molecules. researchgate.net
Sodium cholate is a facially amphiphilic molecule. nih.govnih.gov The steroid nucleus is rigid and has a convex, hydrophobic β-face and a concave, hydrophilic α-face where the hydroxyl groups are located. researchgate.netnih.gov This distinct separation of hydrophobic and hydrophilic surfaces dictates the architecture of the resulting micelles. researchgate.net
In the formation of primary micelles, the hydrophobic faces of the cholate molecules associate to minimize contact with water. researchgate.net The subsequent formation of secondary micelles involves the association of these primary aggregates, with the hydrophilic faces oriented outwards towards the aqueous environment. researchgate.net This facial amphiphilicity is a key factor in the ability of bile salts to form complex, three-dimensional structures and to solubilize a wide range of molecules. nih.gov
The self-assembly of sodium cholate can lead to a variety of aggregate structures beyond simple spherical micelles. Depending on the concentration, temperature, and ionic strength, different morphologies have been proposed, including globular, rod-like, and disc-shaped micelles. researchgate.net The unique structure of the cholate molecule, with its rigid steroid backbone, allows for the formation of these more complex and sometimes larger aggregates. researching.cn While much of the detailed structural work has been done on the related sodium deoxycholate, which shows phases like vesicles and nanotubes, it highlights the potential for rich structural diversity in sodium cholate solutions as well. nih.gov
Mechanisms of Solubilization by Sodium Cholate Hydrate
Sodium cholate hydrate, a biologically significant bile salt, is an anionic detergent renowned for its ability to solubilize poorly water-soluble substances. nih.govdojindo.com Its amphipathic nature, characterized by a rigid steroid nucleus with a hydrophobic convex side and a hydrophilic concave side bearing hydroxyl groups, drives the formation of micelles in aqueous solutions. patsnap.comnih.gov These micelles are crucial for various biological and pharmaceutical processes, including the digestion and absorption of lipids and the delivery of hydrophobic drugs. patsnap.com
The primary mechanism by which sodium cholate micelles solubilize nonpolar molecules is through encapsulation within their hydrophobic core. researchgate.net When the concentration of sodium cholate in water surpasses its critical micelle concentration (CMC), which is typically between 9 and 15 mM, its molecules self-assemble into aggregates called micelles. sigmaaldrich.comsigmaaldrich.com In these structures, the hydrophobic steroid portions of the cholate molecules face inward, creating a nonpolar microenvironment shielded from the surrounding aqueous phase. patsnap.com The hydrophilic hydroxyl and carboxylate groups remain on the exterior, interacting with water and ensuring the micelle's solubility. patsnap.com
This architecture allows hydrophobic molecules, which have low affinity for water, to partition into the micelle's core. nih.govresearchgate.net This process is driven by hydrophobic interactions, where the encapsulation of the nonpolar guest molecule minimizes the disruption of the hydrogen-bonding network of water, leading to a thermodynamically favorable state. The efficiency of encapsulation can be influenced by modifying the cholate molecule; for instance, introducing an alkyl group to the steroid skeleton can enlarge the micelle's hydrophobic domain, thereby increasing its capacity for solubilizing hydrophobic guests. researchgate.net
In some applications, such as drug delivery, the encapsulation process can be enhanced through hydrophobic ion pairing. This technique involves pairing a charged hydrophilic molecule with an oppositely charged counterion that contains a hydrophobic part. The resulting complex is more hydrophobic and can be more efficiently encapsulated within the micellar core. nih.gov For example, the aqueous solubility of the chemotherapeutic agent doxorubicin (B1662922) can be reduced through charge neutralization and hydrophobic interactions with sodium cholate, facilitating its encapsulation into polymeric micelles. nih.gov
Table 1: Physicochemical Properties of Sodium Cholate
| Property | Value | Source(s) |
|---|---|---|
| Critical Micelle Concentration (CMC) | 9–15 mM (at 20-25°C) | sigmaaldrich.comsigmaaldrich.com |
| Aggregation Number | 2–3 | sigmaaldrich.com |
| Micellar Average Molecular Weight | 900–1300 g/mol | sigmaaldrich.com |
| Hydrophile-Lipophile Balance (HLB) | 18 | sigmaaldrich.com |
The solubilization of lipids and phospholipid bilayers by detergents like sodium cholate is a fundamental process in biochemistry, crucial for studying membrane proteins. dojindo.com This process is generally understood to occur via a three-stage model. acs.orgnih.gov
Partitioning and Saturation: At low, sub-solubilizing concentrations, sodium cholate monomers partition into the lipid bilayer. acs.orglifecanvastech.com The detergent molecules insert themselves amongst the phospholipid molecules, primarily in the outer monolayer of a vesicle. lifecanvastech.com This insertion increases the surface area of the outer layer, inducing mechanical strain. lifecanvastech.com As the detergent concentration increases, the bilayer becomes saturated with cholate molecules. acs.org
Vesicle-to-Micelle Transition: Once the bilayer is saturated, further addition of the detergent leads to the breakdown of the bilayer structure and the formation of mixed micelles. acs.orgnih.gov The membrane structure becomes unstable and pores may form, eventually leading to the complete disintegration of the bilayer into smaller aggregates. acs.orglifecanvastech.com
Formation of Mixed Micelles: The final stage involves the formation of mixed micelles composed of lipids, such as phospholipids, and sodium cholate molecules. patsnap.comacs.org These mixed micelles coexist with the remaining bilayer structures until all the lipid has been incorporated into micelles, at which point the solution becomes clear. acs.orgresearchgate.net The resulting structures can be spherical, cylindrical, or disk-like, depending on the thermodynamic conditions. acs.org This process is essential for emulsifying dietary fats in the small intestine, breaking down large fat globules into smaller mixed micelles that can be acted upon by digestive enzymes. patsnap.com
The self-assembly of sodium cholate into micelles and the subsequent solubilization of other molecules are governed by thermodynamic and kinetic principles. The formation of micelles is a spontaneous process driven by a decrease in the Gibbs free energy of the system. This is largely an entropy-driven process, resulting from the release of ordered water molecules from around the hydrophobic parts of the surfactant monomers (the hydrophobic effect). nih.gov
The critical micelle concentration (CMC) is a key thermodynamic parameter. Below the CMC, solubilization is negligible, while above it, the solubilizing capacity increases with the concentration of micelles. The temperature can influence the CMC; for a mixed micelle system of sodium cholate and sodium dodecyl sulphate, the CMC was found to be relatively independent of temperature between 0°C and 25°C, but increased at higher temperatures. nih.gov This increase at higher temperatures suggests that more intensive motion of the monomers can destabilize the micelle structure. nih.gov
The enthalpy of micellization provides insight into the energetic changes during the process. Isothermal titration calorimetry is a technique used to measure the heat changes associated with the partitioning of detergents into lipid membranes and the subsequent formation of mixed micelles. nih.gov For the related bile salt sodium deoxycholate, the enthalpy of the transition between its gel and liquid phases was found to be of the same order as its micellization enthalpies. uniroma1.it
Table 2: Critical Micelle Concentration (CMC) of 1:1 Sodium Cholate (NaCA) and Sodium Dodecyl Sulphate (SDS) Mixed Micelles at Various Temperatures
| Temperature (°C) | Experimental CMC (mM) |
|---|---|
| 0 | ~2.5 |
| 10 | ~2.5 |
| 25 | ~2.5 |
| 30 | ~2.8 |
| 40 | ~3.2 |
| 50 | ~3.6 |
Data derived from experimental findings on mixed micelle systems. nih.gov
Hydration Characteristics of Sodium Cholate Hydrate Micelles
The interaction of sodium cholate micelles with water is a defining feature of their structure and function. The amphipathic nature of the sodium cholate molecule dictates how the micelle is hydrated. patsnap.com The exterior of the micelle is hydrophilic, composed of the three hydroxyl groups on the concave α-face of the steroid ring and the terminal carboxylate group. patsnap.comnih.gov These polar groups interact favorably with the surrounding water molecules through hydrogen bonding and ion-dipole interactions, allowing the micelle to remain suspended and soluble in the aqueous environment. patsnap.com
Conversely, the hydrophobic β-side of the steroid skeleton is shielded from the water in the micelle's core. nih.gov The extent to which this hydrophobic surface is protected from "hydrophobic hydration" (the ordering of water molecules around a nonpolar surface) is a key factor in micelle stability. The change in the standard molar heat capacity of demicellization (the process of a micelle breaking apart into monomers) is proportional to the area of the hydrophobic surface that becomes exposed to water. researchgate.net Studies on derivatives of cholic acid suggest that even after a micelle disintegrates, parts of the steroid skeleton may remain shielded from complete hydration, indicating complex conformational behavior. researchgate.net The small size of sodium cholate micelles facilitates their easy removal from solutions via dialysis, a property that is advantageous in biochemical protein purification protocols. dojindo.com
Interactions of Sodium Cholate Hydrate with Biomolecules and Biological Systems
Protein Solubilization and Extraction Methodologies
The ability of sodium cholate (B1235396) hydrate (B1144303) to solubilize and extract proteins, particularly those embedded in lipid membranes, is a cornerstone of its application in biochemistry.
Sodium cholate hydrate is extensively utilized in the solubilization of membrane proteins, a critical first step for their purification and characterization. sigmaaldrich.com The process involves the disintegration of the lipid bilayer by the detergent, which forms mixed micelles with the membrane proteins and lipids. sigmaaldrich.comnih.gov A successful solubilization protocol yields stable protein-detergent complexes where the protein maintains its native conformation and activity. sigmaaldrich.com
The solubilization of large unilamellar liposomes by sodium cholate follows a three-stage model. nih.gov In the first stage, detergent monomers partition into the lipid bilayer until saturation. The second stage involves the formation of mixed phospholipid-detergent micelles. Finally, in the third stage, the transition from a lamellar to a micellar structure is complete. nih.gov
A key application of sodium cholate hydrate is in the reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes or nanodiscs. aston.ac.ukacs.org This process is essential for functional studies of membrane proteins in a controlled lipid environment. aston.ac.uk For the formation of nanodiscs, specific concentrations of sodium cholate are crucial for the solubilization of lipids prior to the addition of the membrane scaffold protein. aston.ac.uk
Below is a table summarizing the effective detergent-to-lipid molar ratios for the solubilization of large unilamellar liposomes by sodium cholate compared to other detergents. nih.gov
| Detergent | Effective Detergent to Lipid Molar Ratio in Saturated Liposomes (RSat) | Effective Detergent to Lipid Molar Ratio in Mixed Micelles (RSol) | Monomer Concentration at Lamellar to Micellar Transition (mM) |
| Sodium cholate | 0.30 | 0.9 | 2.8 |
| Triton X-100 | 0.64 | 2.5 | 0.18 |
| Octyl glucoside | 1.3 | 3.8 | 17 |
This table presents data on the molar ratios of different detergents required to saturate and solubilize large unilamellar liposomes, along with the detergent's monomer concentration at the point of transition from a bilayer to a micellar structure. nih.gov
Sodium cholate hydrate is classified as a non-denaturing anionic detergent. nih.govthermofisher.com Unlike denaturing detergents such as sodium dodecyl sulfate (B86663) (SDS), which disrupt protein-protein interactions and unfold proteins, non-denaturing detergents like sodium cholate can solubilize membrane proteins while preserving their native structure and biological activity. nih.govthermofisher.comthermofisher.com This property is crucial for studies that require functionally active proteins.
The non-denaturing nature of sodium cholate stems from its rigid steroidal structure, which is less disruptive to the intricate tertiary and quaternary structures of proteins compared to linear-chain detergents. dojindo.com Its relatively small micelle size also facilitates its removal by dialysis, which is advantageous for downstream applications. dojindo.com
Sodium cholate has been successfully used in conjunction with high-performance liquid chromatography (HPLC) to separate and purify membrane proteins from complex mixtures, such as rat liver rough microsomes, with high protein recovery rates. nih.gov The methodology allows for the isolation of specific membrane proteins, like the ribosome-binding protein p34, in a single step while maintaining their integrity. nih.gov The compatibility of this method with other non-denaturing detergents further highlights its versatility in membrane protein purification. nih.gov
Protein-Sodium Cholate Hydrate Interactions
The interaction of sodium cholate hydrate with proteins extends beyond simple solubilization, influencing their conformation, stability, and aggregation tendencies.
Research has demonstrated that sodium cholate can significantly inhibit the formation of amyloid fibrils, which are insoluble protein aggregates associated with various neurodegenerative diseases. bio-conferences.orgnih.gov In a study involving bovine serum albumin (BSA), sodium cholate was shown to slow down the rate of fibril formation by a factor of 10. bio-conferences.org
The mechanism of inhibition involves the binding of sodium cholate micelles to the protein, which induces changes in the protein's secondary structure and stabilizes it against thermal denaturation. bio-conferences.org Techniques such as intrinsic tryptophan fluorescence and Fourier-transform infrared (FTIR) spectroscopy have confirmed these structural alterations. bio-conferences.org Transmission electron microscopy revealed that in the presence of sodium cholate, larger, non-fibrillar aggregates are formed, and the typical fibril network is disrupted. bio-conferences.org
The following table summarizes the kinetic parameters of BSA fibril formation in the absence and presence of sodium cholate. bio-conferences.org
| Condition | Rate Constant of Fibril Formation (k) | Final Fluorescence Intensity (F∞) |
| BSA in buffer | High | High |
| BSA with Sodium Cholate | Decreased by 10 times | Decreased |
This table illustrates the inhibitory effect of sodium cholate on the kinetics of bovine serum albumin (BSA) fibril formation, as indicated by a significant reduction in the rate constant and final fluorescence intensity, a marker for fibril quantity. bio-conferences.org
The ability of salts and other small molecules to affect protein aggregation and conformation is a broader phenomenon. nih.govresearchgate.netnih.gov Changes in ionic strength and the specific nature of the ions can modulate electrostatic interactions within and between protein molecules, thereby influencing their stability and tendency to aggregate. unibas.ch
Sodium cholate and its derivatives are known to interact with and modulate the activity of various cellular transporters and enzymes. nih.govmdpi.com A notable example is the Na+/taurocholate cotransporting polypeptide (Ntcp), the primary transporter responsible for the uptake of bile salts into liver cells. nih.gov
Studies have shown that Ntcp is localized within specific membrane microdomains known as membrane rafts. nih.gov The function of Ntcp is regulated by the cholesterol content of these membranes. Depletion of membrane cholesterol leads to a shift of Ntcp out of the rafts and a significant increase in taurocholate transport. nih.gov Conversely, replenishing cholesterol restores the localization of Ntcp to the rafts and normalizes its transport activity. nih.gov This suggests a mechanism whereby the lipid environment, influenced by molecules like cholesterol, can modulate the function of this key bile salt transporter. nih.gov
While the direct mechanistic details of sodium cholate hydrate's modulation of a wide array of cellular transporters and enzymes are a subject of ongoing research, its role as a primary substrate for transporters like Ntcp places it at a central point in regulating bile acid homeostasis. nih.govresearchgate.net
In the realm of molecular biology, sodium cholate has found applications in the purification of nucleic acids, particularly for complex structures. researcher.life For instance, it has been used in a surfactant-assisted gel extraction method for the purification of cholesterol-modified DNA nanostructures. researcher.life The hydrophobic nature of these modified nanostructures often leads to aggregation, making purification by conventional methods challenging. The addition of sodium cholate to the sample solution before the folding of the DNA structure effectively prevents this aggregation, allowing for successful purification via gel electrophoresis. researcher.life
The use of detergents and salts is a common strategy in nucleic acid extraction protocols. nih.govresearchgate.netnih.gov Chaotropic salts, for example, are used to denature proteins, including nucleases that can degrade nucleic acids, and to facilitate the binding of DNA and RNA to silica (B1680970) membranes in purification columns. researchgate.net While sodium cholate is not a chaotropic salt, its surfactant properties are valuable in specific applications, such as preventing the aggregation of hydrophobic-modified nucleic acids, thereby ensuring their integrity and functionality for downstream applications. researcher.life
Membrane Permeabilization and Lipid Interaction Dynamics
Sodium cholate hydrate, a biologically significant bile salt, actively engages with lipid assemblies, leading to profound alterations in their structural and dynamic properties. Its amphipathic nature, possessing both a hydrophobic steroid nucleus and a hydrophilic carboxyl group and hydroxyl groups, dictates its interaction with the lipid bilayers that form the fundamental structure of cellular membranes. patsnap.comresearchgate.net This interaction is central to its physiological role in lipid digestion and its application as a biological detergent in research. patsnap.comosti.gov
Influence on Lipid Membrane Fluidity and Permeability
The introduction of sodium cholate to a lipid membrane initiates a series of events that modify the membrane's physical state. At low concentrations, sodium cholate molecules insert themselves into the lipid bilayer. researchgate.net This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. researchgate.netresearchgate.net The rigid sterol backbone of the cholate molecule perturbs the van der Waals interactions between adjacent lipid tails, effectively lowering the phase transition temperature of the membrane.
This increase in fluidity is coupled with a significant rise in membrane permeability. The presence of cholate molecules within the bilayer can create transient pores or defects, making the membrane leaky to aqueous solutes. researchgate.net Research using supported bilayer lipid membranes (s-BLM) has demonstrated that sodium cholate can decrease the orderliness of lecithin (B1663433) molecule arrangements and induce these pores, an interaction that is dependent on both time and concentration. researchgate.net Studies on unilamellar vesicles composed of egg yolk lecithin have shown that the binding of cholate leads to a transient release of entrapped sugars, with the concentration of cholate required for release depending on the size of the sugar molecules. researchgate.net
The composition of the lipid membrane itself modulates the effect of sodium cholate. For instance, the presence of cholesterol tends to stabilize the membrane, counteracting the fluidizing and permeabilizing effects of the bile salt. researchgate.netresearchgate.net Conversely, sphingomyelin, despite enhancing membrane order, has been found to destabilize the membrane against the action of cholate. researchgate.net Investigations into soybean phosphatidylcholine (SPC) vesicles revealed that they become highly permeable when the concentration of membrane-bound sodium cholate exceeds a certain threshold. nih.gov A 50% loss of the enzyme superoxide (B77818) dismutase (SOD) from vesicles was observed when the aggregate-associated molar ratio of sodium cholate to SPC was approximately 0.7, a point near membrane saturation but below the full solubilization limit. nih.gov
Formation and Characterization of Mixed Lipid-Detergent Aggregates
As the concentration of sodium cholate increases relative to the lipid concentration, the structural integrity of the lipid bilayer is progressively compromised, leading to the formation of various mixed lipid-detergent aggregates. This process is often described by a three-stage model. acs.org Initially, cholate monomers partition into the lipid bilayer. acs.org As the membrane becomes saturated with the detergent, a transition occurs, leading to the breakdown of the vesicular structure and the formation of mixed micelles. acs.orgacs.org
These mixed aggregates can adopt various morphologies, including spherical micelles, cylindrical or rod-like micelles, and disc-like micelles (bicelles), depending on factors like the lipid-to-detergent ratio, temperature, and ionic strength. acs.orgacs.org The transition from vesicles to micelles is a cooperative process driven by the geometric packing constraints of the lipid and detergent molecules. acs.org The addition of bile salts like sodium cholate to phospholipid vesicles ultimately leads to a transition from phospholipid-rich vesicles to bile salt-rich mixed micelles. acs.orgacs.org
The characterization of these aggregates is crucial for understanding their behavior and applications. Techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS) are widely used. acs.orgresearchgate.net SANS studies on pure sodium cholate micelles have determined their size, with an average radius reported to be around 10.14 ± 0.01 Å in a concentration range of 25–100 mM. osti.govresearchgate.net For mixed systems, DLS measurements of soybean phosphatidylcholine/sodium cholate aggregates have shown average sizes in the 100-200 nm range. nih.gov The solubilization of vesicles can be monitored by changes in the turbidity of the suspension; for example, a 50% decrease in turbidity was noted at a nominal molar ratio of sodium cholate to SPC of 7 for an initial SPC concentration of 1.2 mM. nih.gov
| Lipid System | Parameter Measured | Finding | Reference |
|---|---|---|---|
| Soybean Phosphatidylcholine (SPC) | Bilayer Saturation (Resat) | Effective NaChol/SPC molar ratio in saturated bilayers was 0.70 ± 0.01. | nih.gov |
| Soybean Phosphatidylcholine (SPC) | Bilayer Solubilization (Resol) | The solubilization point corresponded to an effective NaChol/SPC molar ratio of 0.97 ± 0.02. | nih.gov |
| Pure Sodium Cholate | Average Micelle Radius | 10.14 ± 0.01 Å in the 25–100 mM concentration range. | researchgate.net |
| Soybean Phosphatidylcholine (SPC) | Mixed Aggregate Size | Average size was in the 100-200 nm range. | nih.gov |
Role in Biofilm Formation and Disruption Research
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antimicrobials and host immune responses. pasteur.frnih.gov Bile salts, including sodium cholate, are recognized as significant environmental signals within the mammalian gut that can modulate bacterial behavior, including the propensity to form biofilms. nih.gov
The role of sodium cholate in biofilm research is complex, as it can either promote or inhibit biofilm formation depending on the bacterial species, concentration, and environmental conditions. For some enteric pathogens, such as Shigella, exposure to a mixture of bile salts including sodium cholate and sodium deoxycholate has been shown to induce biofilm formation. nih.gov This induction is often linked to the production of the EPS matrix and requires the presence of glucose. nih.gov The resulting biofilm is characterized as a transient, virulent structure that can be rapidly disassembled. nih.gov
Influence of Sodium Cholate Hydrate on Crystallization Processes
Effects on Hydroxyapatite Crystallization Kinetics
Research has shown that sodium cholate (B1235396) hydrate (B1144303) can promote the precipitation of hydroxyapatite (HAp), a key mineral component of bone and teeth. The constant composition kinetics technique has been employed to investigate this effect, revealing that the presence of sodium cholate hydrate favors the formation of HAp.
Kinetic analysis of the nucleation rates as a function of solution supersaturation has provided insights into the mechanism. The apparent order of the crystallization reaction was determined to be 1.7±0.4, which suggests a surface diffusion-controlled mechanism. It is proposed that the formation of hydroxyapatite is initiated through the interaction of calcium ions with the negatively charged carboxyl group of the cholate molecule. researchgate.net This interaction likely reduces the energy barrier for nucleation, thereby promoting the crystallization process. The number of ions forming the critical nucleus was found to be two. researchgate.net
Table 1: Kinetic Parameters of Hydroxyapatite Crystallization in the Presence of Sodium Cholate Hydrate
| Kinetic Parameter | Value | Suggested Mechanism |
|---|---|---|
| Apparent Order | 1.7 ± 0.4 | Surface diffusion-controlled |
| Critical Nucleus Size (ions) | 2 | - |
Impact on Calcium Carbonate Crystallization and Polymorphism
The influence of sodium cholate hydrate on the crystallization of calcium carbonate has also been a subject of scientific inquiry, particularly given that calcium carbonate is a major constituent of gallstones. nih.govresearchgate.net Studies utilizing the constant composition technique have elucidated the kinetics of calcite crystallization on sodium cholate.
The analysis of initial crystallization rates as a function of solution supersaturation indicates that the apparent order for calcite crystallization is 4.5±0.7. nih.govresearchgate.net This value is indicative of a surface nucleation mechanism. The classical nucleation theory has been applied to these findings to estimate the surface energy of the growing calcite phase, which was determined to be 33 mJ/m². nih.govresearchgate.net Furthermore, the critical nucleus for calcite formation in the presence of sodium cholate was found to be composed of a five-ion cluster. nih.govresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters of Calcite Crystallization on Sodium Cholate Hydrate
| Parameter | Value | Indication |
|---|---|---|
| Apparent Order | 4.5 ± 0.7 | Surface nucleation mechanism |
| Surface Energy | 33 mJ/m² | - |
| Critical Nucleus Size (ions) | 5 | - |
Modulation of Poorly Soluble Drug Crystallization Tendency
Sodium cholate hydrate, as a bile salt, plays a crucial role in the gastrointestinal tract by aiding in the solubilization of lipids and poorly water-soluble substances. This property extends to its ability to modulate the crystallization of poorly soluble drugs. The primary mechanism in this context is the inhibition of crystallization from supersaturated solutions.
Bile salts, including sodium cholate, can extend the nucleation induction times for a variety of structurally diverse drug compounds. carlosborca.com By maintaining a state of supersaturation for longer periods, sodium cholate can enhance the oral bioavailability of poorly soluble drugs. carlosborca.com The effectiveness of crystallization inhibition can vary depending on the specific drug, the concentration of the bile salt, and the molecular structure of the bile salt itself. carlosborca.com The interactions between the drug molecules and the bile salt micelles are thought to be a key factor in preventing the aggregation of drug molecules into a crystalline lattice.
Mechanistic Insights into Crystallization Promotion or Inhibition
The dual role of sodium cholate hydrate as both a promoter and an inhibitor of crystallization stems from its molecular structure and its interactions with different crystallizing species.
Promotion of Inorganic Salt Crystallization:
In the case of hydroxyapatite and calcium carbonate, the promotion of crystallization is attributed to the interaction between the negatively charged carboxylate headgroup of the cholate molecule and calcium ions (Ca²⁺) in solution. researchgate.netnih.govresearchgate.net This interaction is thought to occur at the interface, where the adsorbed cholate molecules act as templates, lowering the activation energy for nucleation and providing specific sites for crystal growth. This templating effect can lead to a surface nucleation-controlled mechanism, as observed with calcium carbonate. nih.govresearchgate.net
Inhibition of Poorly Soluble Drug Crystallization:
Conversely, when interacting with poorly soluble organic drug molecules, sodium cholate hydrate primarily acts as a crystallization inhibitor. This is achieved through the formation of micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the non-polar drug molecules, effectively sequestering them from the bulk solution and preventing them from reaching the critical concentration required for nucleation and subsequent crystal growth. carlosborca.com By maintaining the drug in a supersaturated state within the micellar structures, sodium cholate enhances the drug's apparent solubility and dissolution rate. carlosborca.comresearchgate.net The ability to form these stable drug-micelle complexes is fundamental to its role in inhibiting the crystallization of poorly soluble drugs.
Supramolecular Assemblies and Novel Architectures Utilizing Sodium Cholate Hydrate
Design and Synthesis of Bile Salt-Based Supramolecular Structures
The design of supramolecular structures based on sodium cholate (B1235396) hydrate (B1144303) leverages its inherent self-assembling properties. These structures, including hydrogels, are formed through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The facial amphiphilicity of the cholate molecule, with its hydrophilic α-face and hydrophobic β-face, is a key factor in the formation of these ordered assemblies. researchgate.net
Bile acid derivatives have been extensively studied for the creation of biomaterials like molecular hydrogels. rsc.org The self-assembly process can be influenced by external stimuli such as pH and temperature, allowing for the controlled formation of structures like nanotubules. uniroma1.itresearchgate.net For instance, a derivative of sodium cholate has been shown to form supramolecular tubules when the temperature is increased beyond a critical value. rsc.org The synthesis of these structures often involves simple processes of dissolving the bile salt in an appropriate aqueous medium and adjusting conditions to trigger self-assembly. nih.gov
Research has demonstrated that minor modifications to the bile acid structure, such as the introduction of an alkyl group, can significantly impact the self-association process and the resulting thermodynamic parameters of micelle formation. mdpi.com
Formation of Polyion Complex Micelles and Hydrogen-Bonded Assemblies
Sodium cholate hydrate readily forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). sigmaaldrich.comdojindo.com These micelles are aggregates where the hydrophobic parts of the molecules are shielded from the water, and the hydrophilic groups are exposed. The aggregation process is not a simple monomer-to-n-mer transition but rather a more complex, stepwise association. nih.govresearchgate.net
The formation of these aggregates is driven by a balance of hydrophobic and hydrogen-bond interactions. researching.cn The structure of sodium cholate micelles has been investigated using techniques like small-angle neutron scattering, revealing details about their size and shape. researchgate.net The aggregation number, which is the number of monomers in a micelle, can vary with concentration and temperature. researchgate.netnih.gov
In multicomponent systems, such as in the presence of other surfactants like sodium dodecyl sulphate, sodium cholate can form mixed micelles. This co-assembly can exhibit synergistic effects, influencing the CMC and the structure of the resulting aggregates. plos.orgplos.org
Interactions with Macrocyclic Hosts (e.g., Cyclodextrins) in Complexation Studies
Sodium cholate hydrate is known to interact with macrocyclic host molecules like cyclodextrins. These interactions typically involve the formation of inclusion complexes, where the hydrophobic portion of the cholate molecule is encapsulated within the cyclodextrin (B1172386) cavity. mdpi.comjst.go.jp This complexation is a competitive process with micelle formation. nih.govresearchgate.net
The formation of an inclusion complex with β-cyclodextrin leads to an increase in the critical micelle concentration (CMC) of sodium cholate. mdpi.comnih.gov This is because the cyclodextrin effectively sequesters the cholate monomers, making them less available to form micelles. The strength of this interaction is influenced by factors such as the hydrophobic surface area of the bile salt. mdpi.com
These interactions have been studied using various techniques, including tensiometry, conductometry, and spectrofluorimetry, to determine the stoichiometry and binding constants of the complexes formed. mdpi.comresearchgate.net The presence of salts can also modulate the inclusion complex formation, indicating that specific ion effects can influence these interactions. nih.govresearchgate.net Modified pectins containing β-cyclodextrins have also shown an enhanced ability to adsorb sodium cholate, a phenomenon attributed to hydrophobic interactions. cyclodextrinnews.com
| β-Cyclodextrin Concentration (mM) | CMC of NaC (mM) |
|---|---|
| 0 | 12.5 |
| 2 | 14.0 |
| 4 | 15.8 |
| 6 | 17.5 |
| 8 | 19.2 |
Self-Assembly Kinetics and Thermodynamics in Multicomponent Systems
The self-assembly of sodium cholate is a thermodynamically driven process. The thermodynamics of micellization have been studied by examining parameters such as the standard molar enthalpy, Gibbs free energy, and entropy of demicellization. mdpi.comresearchgate.net These studies show a strong temperature dependence for the enthalpy and entropy of micelle formation. researchgate.net
The kinetics of the formation of supramolecular structures, such as tubules from a sodium cholate derivative, have been investigated. rsc.org This research indicates that the process can be triggered by temperature changes and involves the initial aggregation of fibrils, followed by their reorientation and subsequent elongation into tubules. rsc.org
In multicomponent systems, the self-assembly behavior can be more complex. For example, in mixtures with lecithin (B1663433), sodium cholate can form biological hydrogels composed of swollen multilamellar vesicles. acs.org The thermodynamics of these systems are influenced by the interactions between the different components. The self-association of sodium cholate in isotonic saline solutions has been described as a two-equilibrium constant, indefinite self-association. nih.gov The temperature dependence of this self-association was found to be quite small. nih.gov
| Temperature (°C) | ΔHdemic (kJ mol-1) | ΔGdemic (kJ mol-1) | TΔSdemic (kJ mol-1) |
|---|---|---|---|
| 15 | -1.8 | 15.8 | -17.6 |
| 25 | 0.6 | 16.0 | -15.4 |
| 37 | 4.0 | 16.3 | -12.3 |
Computational and Theoretical Investigations of Sodium Cholate Hydrate
Molecular Dynamics Simulations of Self-Assembly and Interactions
Molecular Dynamics (MD) simulations are a cornerstone for understanding the dynamic nature of sodium cholate (B1235396) hydrate's self-assembly into micelles and its interactions with other molecules. These simulations model the movement of atoms and molecules over time, governed by a set of force fields that describe the interatomic and intermolecular forces.
Coarse-grained (CG) MD simulations, where groups of atoms are represented as single "beads," are particularly useful for studying the large-scale and long-timescale phenomena of micelle formation. figshare.com These simulations can track the spontaneous aggregation of many sodium cholate molecules in an aqueous environment, revealing the key steps in micelle formation. For instance, simulations of mixed micelle systems involving sodium cholate have shown that a stable core of one surfactant can form first, which then incorporates other molecules. mdpi.com
All-atom MD simulations, while more computationally intensive, provide a higher resolution view of the system. They are employed to study the detailed structure of the hydration shell around the cholate molecule and the specific interactions, such as hydrogen bonding, between cholate molecules and with water. mit.eduucl.ac.uk These simulations are crucial for understanding how the hydration state of different parts of the cholate molecule influences its aggregation behavior. mit.edu
Key parameters in MD simulations of sodium cholate hydrate (B1144303) systems are detailed in the table below.
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Force Field | GROMOS, AMBER, MARTINI (Coarse-Grained) | Defines the potential energy of the system and governs the interactions between particles. |
| Water Model | SPC/E, TIP3P | Represents the properties of water, the solvent in which self-assembly occurs. ucl.ac.uk |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |
| Temperature | ~298 K - 310 K (25 °C - 37 °C) | Physiologically relevant temperature range for studying bile salt behavior. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions, which are crucial for ionic surfactants. figshare.com |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the processes that can be observed, with longer times needed for self-assembly. nih.gov |
Research findings from MD simulations have elucidated the shape and structure of the micelles formed. For mixed micelles of sodium cholate and sodium dodecyl sulphate, simulations have confirmed the distribution of the different components within the micelle, showing that the cholate molecules tend to reside on the hydrophobic surface rather than pointing towards the center of the micelle. mdpi.com This arrangement facilitates hydrophilic interactions with the surrounding water. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Solvation (e.g., IPCM)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of the sodium cholate molecule. uctm.edumdpi.comnih.gov These methods solve the Schrödinger equation to determine the electron distribution, which in turn dictates the molecule's chemical properties and reactivity. uctm.edu DFT calculations can provide insights into molecular geometry, charge distribution, and the nature of chemical bonds within the cholate molecule. uctm.edudntb.gov.ua
The influence of the aqueous solvent is critical to the behavior of sodium cholate hydrate. Explicitly modeling a large number of solvent molecules in quantum calculations is computationally prohibitive. Therefore, implicit solvent models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IPCM), are widely used. q-chem.comfaccts.de
In the IPCM approach, the solvent is treated as a continuous dielectric medium rather than individual molecules. q-chem.com The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. q-chem.comfaccts.de This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energies and the effect of the solvent on the electronic structure of the solute. q-chem.com
The following table summarizes key aspects of quantum chemical calculations for sodium cholate hydrate.
| Computational Method | Basis Set | Property Calculated | Significance |
|---|---|---|---|
| Density Functional Theory (DFT), e.g., B3LYP functional | e.g., 6-31G*, 6-311++G(d,p) | Optimized molecular geometry, electronic energy, charge distribution, molecular orbitals (HOMO/LUMO). dntb.gov.ua | Provides a fundamental understanding of the molecule's intrinsic electronic properties and reactivity. dntb.gov.ua |
| Hartree-Fock (HF) | Various | Initial wavefunction for more advanced correlated methods. | A foundational ab initio method, though it neglects electron correlation. |
| Implicit Solvent Model (e.g., IPCM, C-PCM, SMD) | N/A | Solvation free energy, solvent effects on electronic properties. nih.govchemrxiv.org | Accounts for the significant influence of the aqueous environment on the behavior of the ionic solute. q-chem.comnih.gov |
These calculations can reveal how the polar aqueous environment stabilizes the charged carboxylate group of the cholate anion and influences the conformation of the steroid ring system. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. uctm.edudntb.gov.ua
Theoretical Modeling of Micelle Formation and Solubilization Equilibria
The formation of micelles by sodium cholate is a cooperative self-assembly process that can be described by various theoretical models. These models aim to explain the thermodynamics of micellization and predict key parameters such as the critical micelle concentration (CMC).
One of the most common frameworks is the pseudo-phase separation model . mdpi.comjetir.org This model treats the formation of micelles as analogous to a phase transition. mdpi.com Above the CMC, it is assumed that monomeric surfactant molecules are in equilibrium with a separate "micellar phase." mdpi.com The chemical potential of the surfactant in the monomeric state is considered equal to its chemical potential in the micellar phase. mdpi.com
Another important model is the mass-action model , which describes micelle formation as a series of stepwise association equilibria, where monomers associate to form dimers, trimers, and eventually larger aggregates. jetir.orgresearchgate.net This model is particularly applicable to bile salts like sodium cholate, which often form smaller, less defined aggregates compared to typical surfactants. researchgate.net
The thermodynamics of micellization can be characterized by changes in standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). These parameters are often determined experimentally, for example, through isothermal titration calorimetry (ITC), and then interpreted using theoretical models. nih.govacs.org
The key thermodynamic parameters for the demicellization (the reverse of micellization) of sodium cholate and related mixed micelles are presented below.
| Thermodynamic Parameter | Typical Sign/Trend for Bile Salts | Physical Interpretation |
|---|---|---|
| ΔG°demic (Gibbs Free Energy) | Positive | Indicates that micelle formation is a spontaneous process (ΔG°mic is negative). |
| ΔH°demic (Enthalpy) | Can be positive or negative, often temperature-dependent. nih.govacs.org | Reflects the balance of breaking hydrophobic interactions (endothermic) and other interactions like hydrogen bonding. The temperature dependence reveals the change in the hydrophobic surface area. nih.govacs.org |
| ΔS°demic (Entropy) | Typically negative. | The overall process of micellization is entropically driven (ΔS°mic is positive), largely due to the release of ordered water molecules from around the hydrophobic steroid nucleus (the hydrophobic effect). wikipedia.org |
| ΔCp,demic (Heat Capacity) | Positive. nih.govacs.org | Characteristic of processes involving a change in the exposure of hydrophobic surfaces to water. nih.govacs.org |
These models and thermodynamic data are crucial for understanding how factors like temperature, concentration, and the presence of other molecules affect the solubilization capacity of sodium cholate micelles. mdpi.comnih.gov For instance, the temperature at which the CMC is at a minimum corresponds to the temperature where the bile salt is most hydrophobic. mdpi.com
Prediction of Intermolecular Interactions and Binding Affinities
Computational methods are also used to predict the nature and strength of intermolecular interactions that drive the self-assembly of sodium cholate and its binding to other molecules. These interactions are primarily non-covalent and include hydrophobic interactions, electrostatic interactions, and hydrogen bonding.
The hydrophobic effect is the main driving force for micellization. wikipedia.org It arises from the entropically favorable release of ordered water molecules when the nonpolar steroid backbones of the cholate molecules aggregate together, minimizing their contact with water. wikipedia.org
Electrostatic interactions are also significant. The negatively charged carboxylate headgroups of the cholate anions repel each other, which opposes aggregation. mdpi.com This repulsion is modulated by the presence of counterions (Na⁺) in the solution. mdpi.com
Hydrogen bonding can occur between the hydroxyl groups on the cholate molecules and between the cholate and water molecules, playing a role in the structure and stability of the aggregates. researchgate.net
The binding affinity, often quantified by the binding free energy, can be estimated using various computational techniques. For example, the interaction energy between two molecules can be calculated using quantum chemical methods. mdpi.com These calculations can be broken down into components such as electrostatic, exchange-repulsion, and dispersion energies to understand the nature of the binding.
In the context of drug delivery or co-amorphous systems, computational studies can predict the intermolecular interactions between sodium cholate and a drug molecule. nih.gov Such studies can identify specific interactions, like hydrogen bonds or salt bridges, that contribute to the stability and dissolution behavior of the system. nih.gov For instance, DFT calculations can be used to obtain the binding energy between sodium and other components in a system. nih.gov
The table below summarizes the primary intermolecular forces involved in sodium cholate hydrate systems.
| Interaction Type | Description | Role in Sodium Cholate System |
|---|---|---|
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution to exclude water molecules. | The primary driving force for the aggregation of the steroid backbone to form the micelle core. wikipedia.org |
| Ion-Dipole Interaction | Attractive force between an ion (Na⁺, cholate anion) and a polar molecule (water). | Crucial for the hydration of the ionic headgroups and counterions. |
| Electrostatic Repulsion | Repulsive force between like charges (cholate carboxylate groups). | Opposes micellization and influences micelle size and shape. |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. | Occurs between cholate's hydroxyl groups and water, and potentially between cholate molecules in secondary aggregation. researchgate.net |
By quantifying these interactions, computational models can predict the stability of sodium cholate aggregates and their capacity to bind and solubilize other molecules, providing valuable guidance for formulation and materials science applications.
Analytical Methods for Characterization and Quantification of Sodium Cholate Hydrate
Chromatographic Techniques for Purity and Residual Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of sodium cholate (B1235396) hydrate (B1144303) and quantifying its residual amounts in various preparations. chemimpex.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. In this method, a nonpolar stationary phase is used with a polar mobile phase. Sodium cholate, being an amphipathic molecule, interacts with the stationary phase, and its retention time is influenced by the specific conditions of the analysis. sielc.com
The purity of sodium cholate hydrate is typically specified at ≥98% or ≥99% as determined by HPLC. chemimpex.comdojindo.com For analysis, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water, with an acid like phosphoric acid to control the pH. sielc.com For applications requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid is substituted for phosphoric acid. sielc.com
A key application of HPLC is the determination of residual sodium cholate in biological products. For instance, a method was developed for the quantitative determination of residual sodium cholate in factor VIII concentrate preparations that are treated with a tri(n-butyl)phosphate/sodium-cholate mixture for viral inactivation. nih.gov This method involves solid-phase extraction to clean up the sample, followed by RP-HPLC for quantification, ensuring that the final product contains only trace amounts of the detergent. nih.gov
Table 1: Example of HPLC Conditions for Sodium Cholate Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |
| Detection | UV Spectrophotometry or Mass Spectrometry (MS) sielc.com |
| Application | Purity assessment, pharmacokinetic studies, impurity isolation sielc.com |
Spectrophotometric Determination in Solubilization Assays
Spectrophotometry is a valuable tool for investigating the solubilizing properties of sodium cholate hydrate, particularly its ability to form micelles and disperse poorly soluble substances in aqueous solutions. While direct quantification of sodium cholate can be achieved, this technique is often used to monitor the effects of sodium cholate on a substrate, thereby characterizing its function in solubilization assays.
The principle relies on measuring the change in absorbance of a chromophoric (light-absorbing) compound as it is solubilized. For example, the aggregation behavior of dyes like Methylene Blue (MB) is sensitive to the presence of surfactants. In aqueous solutions, MB tends to form dimers and higher-order aggregates, which have different absorption spectra compared to the monomeric form. sphinxsai.com When sodium cholate is added, its micelles encapsulate the dye molecules, leading to the disaggregation of MB aggregates into monomers. sphinxsai.com This process causes a measurable increase in the absorbance at the monomer's peak wavelength (around 665 nm). sphinxsai.com
By titrating a solution of the aggregated dye with increasing concentrations of sodium cholate and monitoring the absorbance, one can determine key parameters such as the critical micelle concentration (CMC). The CMC is the concentration at which micelles begin to form, and it is often identified by a distinct change in the slope of the absorbance versus concentration plot. sphinxsai.com Studies have shown that the absorbance of MB increases with the addition of sodium cholate in the concentration range of 6–16 mM, which corresponds to its CMC range. sphinxsai.com
Table 2: Absorbance of Methylene Blue (5 µM) with Increasing Sodium Cholate Concentration
| Sodium Cholate (NaC) Concentration (mM) | Relative Absorbance at 665 nm (Arbitrary Units) |
|---|---|
| 4.8 | 1.00 |
| 9.6 | 1.15 |
| 14.4 | 1.28 |
| 19.2 | 1.40 |
| 24.0 | 1.51 |
| 28.8 | 1.60 |
| 33.6 | 1.68 |
| 38.4 | 1.75 |
| 43.2 | 1.81 |
Data adapted from fluorescence spectroscopy analysis which correlates with absorbance trends. sphinxsai.com
Volumetric, Compressibility, and Viscometric Approaches to Solution Behavior
The behavior of sodium cholate hydrate in solution, including solute-solute and solute-solvent interactions and micelle formation, can be thoroughly investigated using volumetric, compressibility, and viscometric methods. dntb.gov.uamdpi.com These techniques involve precise measurements of density (ρ), speed of sound (u), and viscosity (η) of sodium cholate solutions at various concentrations and temperatures. dntb.gov.uaresearchgate.net
From these experimental data, several key thermodynamic and transport parameters are calculated to provide insight into molecular interactions:
Apparent Molar Volume (Vφ): Calculated from density measurements, Vφ provides information about solute-solvent interactions. Changes in Vφ with concentration can indicate shifts in hydration and structural arrangements of water molecules around the solute. dntb.gov.uamdpi.com
Apparent Molar Isentropic Compression (κS,φ): This parameter relates to how the solute itself affects the compressibility of the solution. dntb.gov.uamdpi.com
Relative Viscosity (ηr) and Viscous Relaxation Time (τ): Calculated from viscosity data, these parameters are sensitive to the size and shape of molecules and their aggregates in solution. An increase in viscosity with concentration confirms the presence of significant intermolecular interactions, including the formation of micelles. dntb.gov.uaresearchgate.net
Studies have shown that for sodium cholate in aqueous solutions, the isentropic compressibility (κS) values decrease as both the concentration of the bile salt and the temperature increase. mdpi.com The decrease with concentration is due to the increased number of relatively incompressible solute molecules and their aggregation into micelles. mdpi.com The decrease with temperature is likely due to the breakdown of the structured water layer surrounding the hydrophilic groups of the cholate molecules, leading to enhanced interactions. mdpi.com These methods provide a detailed understanding of the physicochemical behavior that underpins sodium cholate's function as a surfactant. dntb.gov.uamdpi.com
Table 3: Summary of Physicochemical Parameters and Their Interpretation for Sodium Cholate Solutions
| Measured Property | Calculated Parameter | Observed Trend with Increasing NaC Concentration | Interpretation |
|---|---|---|---|
| Density (ρ) | Apparent Molar Volume (Vφ) | Increases | Indicates changes in water-water interactions and solute hydration. mdpi.com |
| Speed of Sound (u) | Isentropic Compressibility (κS) | Decreases | Increased incompressibility due to strong solute-solvent interactions and micelle formation. mdpi.com |
Q & A
Basic Research Questions
Q. How should sodium cholate hydrate solutions be prepared and standardized for experimental use?
- Methodological Answer : Dissolve sodium cholate hydrate in a sodium chloride solution (e.g., 0.1–1 mol/L) to ~80% of the final volume, sonicate to dissolve, and adjust pH to 6.45±0.05 using 0.5 N HCl. Avoid pH <6.40 to prevent instability. Prepare fresh solutions due to limited storage stability. Water content should be determined via coulometric titration prior to use to ensure accurate concentration .
Q. What analytical techniques confirm the identity and purity of sodium cholate hydrate?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Use potassium bromide disks to identify characteristic absorption bands (e.g., ~3400 cm⁻¹ for O-H stretching, ~1579 cm⁻¹ for carboxylate groups) .
- Titrimetric Assay : Dissolve ~0.35 g in glacial acetic acid and titrate with 0.1 M perchloric acid (potentiometric endpoint). Each mL of titrant corresponds to 43.06 mg of anhydrous sodium cholate .
- Water Content : Coulometric Karl Fischer titration (3.5–5.0% w/w) .
Q. What is the role of sodium cholate hydrate in drug delivery systems?
- Methodological Answer : It acts as a surfactant in nanocarrier formulations (e.g., bilosomes, transfersomes) to enhance biocompatibility and stability. For example, in skin-applied nano-transfersomes, it improves encapsulation efficiency of antioxidants (e.g., geraniin) and enables controlled release. Optimization involves varying surfactant-to-lipid ratios (e.g., 1:2 to 1:5) and assessing particle size via dynamic light scattering .
Advanced Research Questions
Q. How can contradictions in nanoparticle size data arising from sodium cholate hydrate use be resolved?
- Methodological Answer : Discrepancies may stem from hydration state variations or surfactant aggregation. Use thermogravimetric analysis (TGA) to confirm hydrate stoichiometry (e.g., 4.53 H₂O molecules per sodium cholate molecule) and standardize drying protocols. Characterize nanoparticles using dynamic light scattering (DLS) and ζ-potential measurements under consistent ionic strength and pH conditions .
Q. What methods determine hydrate stoichiometry, and how does it impact experimental reproducibility?
- Methodological Answer :
- TGA : Measure weight loss at 100–150°C (15.94% loss ≈ 4.53 H₂O molecules).
- X-ray Diffraction (XRD) : Compare experimental patterns with hydrate/anhydrous crystal structures.
- Hydrate stoichiometry affects solubility and critical micelle concentration (CMC). For reproducibility, pre-dry samples and report hydration status in methods .
Q. How can sodium cholate hydrate concentrations be optimized in multi-surfactant formulations?
- Methodological Answer : Use a factorial design approach. For nano-phytosomes, test combinations with edge activators (e.g., Tween 80, Span 80) at 5–15% w/w. Assess entrapment efficiency via HPLC and permeation using Franz diffusion cells. Stability is evaluated by monitoring particle size and polydispersity index (PDI) over 30 days at 4–25°C .
Q. What mechanisms explain sodium cholate hydrate’s role in density gradient ultracentrifugation?
- Methodological Answer : It modifies nanoparticle surface charge, enabling affinity-mediated sorting. For carbon nanotube separation, combine with iodixanol gradients and centrifuge at 100,000–200,000 ×g. Monitor sorting efficiency via UV-vis-NIR spectroscopy or TEM .
Q. How does pH and temperature affect sodium cholate hydrate stability in long-term experiments?
- Methodological Answer : Below pH 6.40, micelle formation is disrupted, reducing colloidal stability. Store solutions at 4°C and avoid freeze-thaw cycles. For thermal stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products (e.g., cholic acid) .
Q. What are the dispersion mechanisms of sodium cholate hydrate for carbon nanotubes (CNTs)?
- Methodological Answer : Sodium cholate hydrates adsorb onto CNT surfaces via hydrophobic interactions, reducing aggregation. Compare with SDBS or SDS by measuring dispersion efficiency (absorbance at 500 nm) and stability (zeta potential >|−30 mV|). Sonication time (15–60 mins) and surfactant-to-CNT ratios (2:1 to 5:1) are critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
